molecular formula C12H21IO2 B13089147 3-[(2-Iodocyclooctyl)oxy]oxolane

3-[(2-Iodocyclooctyl)oxy]oxolane

Cat. No.: B13089147
M. Wt: 324.20 g/mol
InChI Key: JODRURYDAVADMB-UHFFFAOYSA-N
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Description

3-[(2-Iodocyclooctyl)oxy]oxolane is a heterocyclic compound that contains both an oxolane ring and an iodocyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodocyclooctyl)oxy]oxolane typically involves the reaction of 2-iodocyclooctanol with oxirane under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Iodocyclooctyl)oxy]oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolanes .

Scientific Research Applications

3-[(2-Iodocyclooctyl)oxy]oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Iodocyclooctyl)oxy]oxolane is unique due to its combination of an oxolane ring and an iodocyclooctyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

3-(2-iodocyclooctyl)oxyoxolane

InChI

InChI=1S/C12H21IO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2

InChI Key

JODRURYDAVADMB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCOC2)I

Origin of Product

United States

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